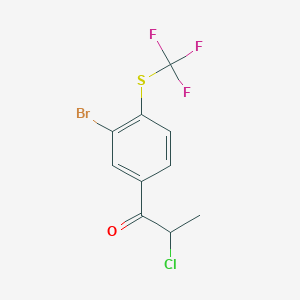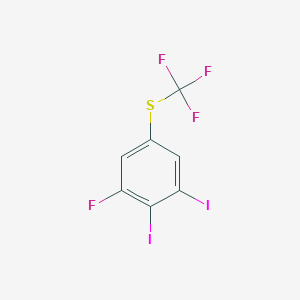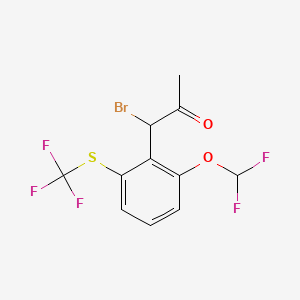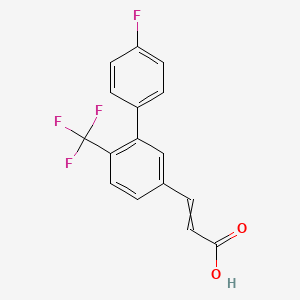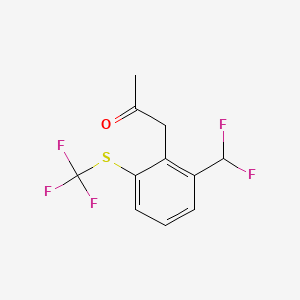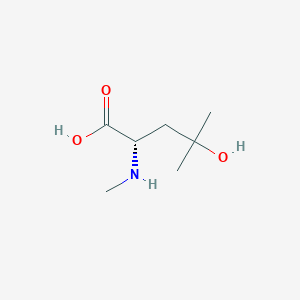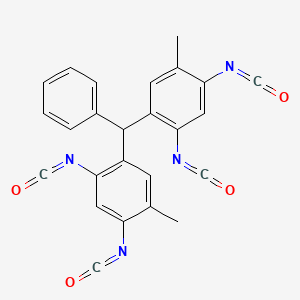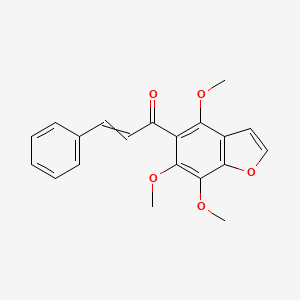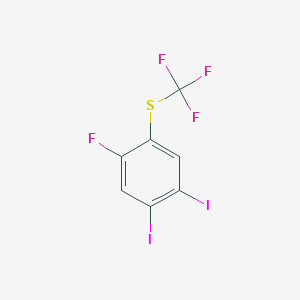
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene is an organohalogen compound with the molecular formula C7H2F4I2S. This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethylthio group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene typically involves the halogenation of a fluorobenzene derivative. One common method includes the following steps:
Starting Material: Begin with 1-fluoro-2-iodobenzene.
Halogenation: React with iodine monochloride (ICl) in the presence of a catalyst to introduce the second iodine atom.
Trifluoromethylthiolation: Introduce the trifluoromethylthio group using a reagent such as trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in radiolabeling and imaging studies.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene depends on the specific application. In chemical reactions, the iodine atoms and trifluoromethylthio group act as reactive sites, facilitating various transformations. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Diiodo-4-fluorobenzene: Lacks the trifluoromethylthio group.
1,2-Diiodo-5-(trifluoromethylthio)benzene: Lacks the fluorine atom.
1,4-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene: Different substitution pattern on the benzene ring.
Uniqueness
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene is unique due to the combination of halogen atoms and the trifluoromethylthio group, which imparts distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C7H2F4I2S |
|---|---|
Molecular Weight |
447.96 g/mol |
IUPAC Name |
1-fluoro-4,5-diiodo-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H |
InChI Key |
BSNAYFHABRSKKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)SC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


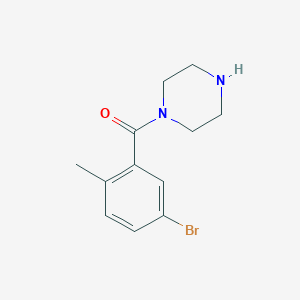
![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)
